Spectroscopic Data Interpretation of N,N-Diethylbenzamide: A Technical Guide
Spectroscopic Data Interpretation of N,N-Diethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, quality control, and understanding of its chemical properties. This document presents a comprehensive summary of its spectroscopic signature, detailed experimental protocols, and visual representations of its structure and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectra of N,N-Diethylbenzamide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| 3.54 (broad) | q | 2H | N-CH₂ -CH₃ |
| 3.23 (broad) | q | 2H | N-CH₂ -CH₃ |
| 1.28 (broad) | t | 3H | N-CH₂-CH₃ |
| 1.14 (broad) | t | 3H | N-CH₂-CH₃ |
Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic, leading to separate signals for the CH₂ and CH₃ groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 171.4 | C =O |
| 137.3 | Ar-C (ipso) |
| 129.1 | Ar-C H (para) |
| 128.4 | Ar-C H (meta) |
| 126.3 | Ar-C H (ortho) |
| 43.0 | N-C H₂-CH₃ |
| 39.5 | N-C H₂-CH₃ |
| 14.2 | N-CH₂-C H₃ |
| 12.8 | N-CH₂-C H₃ |
Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups results in distinct signals for each carbon.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N,N-Diethylbenzamide (Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| 2973, 2931, 2872 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1635 | Strong | C=O Stretch (Amide I band) |
| ~1580, 1480, 1440 | Medium | Aromatic C=C Ring Stretch |
| ~1280 | Strong | C-N Stretch |
| ~700, 680 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of N,N-Diethylbenzamide
| m/z | Relative Intensity | Proposed Fragment Ion |
| 177 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | Low | [M-H]⁺ |
| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 52 | Low | Further fragmentation of the aromatic ring |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of N,N-Diethylbenzamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire the spectrum at a probe temperature of 298 K.
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Use a standard pulse sequence with a 30-degree pulse angle.
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Set the spectral width to cover the range of -2 to 12 ppm.
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Employ a relaxation delay of 1-2 seconds.
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Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0 to 220 ppm.
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Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
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Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N,N-Diethylbenzamide.
Methodology (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
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Sample Application: Place a small drop of neat N,N-Diethylbenzamide directly onto the center of the ATR crystal.
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Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.
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Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N,N-Diethylbenzamide.
Methodology (Electron Ionization - EI):
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Sample Introduction: Introduce a dilute solution of N,N-Diethylbenzamide in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
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Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z value.
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Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualizations
Molecular Structure and NMR Assignments
